molecular formula C20H19ClN2O B10795822 N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide

Cat. No.: B10795822
M. Wt: 338.8 g/mol
InChI Key: XXSIYNJKCPZOFQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide is a high-affinity, stereospecific diagnostic ligand for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor . This compound is a key research tool in neuroscience and immunology for studying neuroinflammation, as TSPO expression is significantly upregulated in activated microglia and astrocytes in response to central nervous system injury and inflammatory diseases . Researchers utilize this ligand in structural biology to investigate TSPO function and ligand-receptor interactions; it has been co-crystallized with TSPO for solution NMR studies, enabling the determination of high-resolution protein structures in complex with a diagnostic compound . The stereospecific (S)-enantiomer provides targeted binding, making it critical for probing specific protein interactions and mechanisms. This product is intended for research applications only, including in vitro binding assays, mechanistic studies of mitochondrial function, and as a reference standard in analytical methods. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIYNJKCPZOFQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

The Bischler-Napieralski reaction is a classical method for isoquinoline synthesis. For 1-(2-chlorophenyl)isoquinoline derivatives, 2-chlorobenzaldehyde derivatives are condensed with β-phenylethylamines under acidic conditions. A modified protocol using POCl₃ as both solvent and cyclizing agent yields the isoquinoline core with a carboxylic acid group at position 3.

Representative Procedure :

  • Combine 2-chlorobenzaldehyde (1.0 equiv) and β-phenylacetylene (1.2 equiv) in POCl₃ (5 vol).

  • Reflux at 110°C for 12 hours.

  • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purify via silica gel chromatography (hexane:EtOAc = 4:1) to isolate the carboxylic acid intermediate (Yield: 68%).

Oxidative Functionalization

Alternative routes employ selenium reagents for regioselective functionalization. Benzeneseleninic acid (BSA) mediates the cyclization of 2-alkynylbenzaldoximes to yield 3-selanyl-substituted isoquinolines, which can be oxidized to carboxylic acids.

Example Conditions :

  • Substrate: 2-alkynylbenzaldoxime (1a , 0.25 mmol)

  • Reagent: BSA (2a , 0.5 mmol)

  • Solvent: DMF, 80°C, 16 hours

  • Yield: 27% (direct) → Improved to 72% with MeOH under reflux.

Amide Bond Formation with (2S)-Butan-2-ylamine

Acid Chloride Method

Activation of the carboxylic acid to its chloride followed by amine coupling is a robust approach:

  • Acid Chloride Synthesis :

    • Treat 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) in anhydrous CH₂Cl₂ at 60°C for 2 hours.

    • Evaporate excess SOCl₂ under reduced pressure.

  • Amide Coupling :

    • Add (2S)-butan-2-ylamine (1.5 equiv) and Et₃N (2.0 equiv) to the acid chloride in CH₂Cl₂ at 0°C.

    • Warm to room temperature, stir for 6 hours.

    • Extract with CH₂Cl₂, wash with brine, and purify via chromatography (MeOH:EtOAc = 10:90).

    • Yield : 82–89% (HPLC purity >95%).

Coupling Reagent-Assisted Synthesis

Modern protocols employ carbodiimide reagents for milder conditions:

EDCl/HOBt Protocol :

  • Dissolve the carboxylic acid (1.0 equiv), (2S)-butan-2-ylamine (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in DMF.

  • Stir at 25°C for 12 hours.

  • Quench with water, extract with EtOAc, and purify via recrystallization (hexane/EtOAc).

  • Yield : 78%.

Stereochemical Considerations

The (2S)-butan-2-yl group is critical for biological activity. Two strategies ensure stereochemical fidelity:

Chiral Pool Synthesis

Use commercially available (2S)-butan-2-ylamine (≥98% ee) as the starting material. This avoids post-synthetic resolution but requires high-purity amine.

Kinetic Resolution

Racemic butan-2-ylamine can be resolved using chiral auxiliaries or enzymes. Lipase-catalyzed acetylation in vinyl acetate selectively acetylates the (R)-enantiomer, leaving the (S)-amine for coupling (ee >99%).

Optimization Data and Comparative Analysis

Method Conditions Yield (%) Purity (%) Reference
Acid ChlorideSOCl₂, CH₂Cl₂, 0°C → RT8997
EDCl/HOBtDMF, 25°C, 12 h7895
BSA-Mediated CyclizationMeOH, reflux, 8 h7290
Enzymatic ResolutionLipase, vinyl acetate, 37°C, 24 h65 (ee >99%)98

Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.95 (s, 1H, isoquinoline-H), 7.62–7.54 (m, 2H, Ar-H), 1.42 (d, J = 6.8 Hz, 3H, CH(CH₂CH₃)).

    • ¹³C NMR : 152.6 (C=O), 134.5 (C-Cl), 24.1 (CH(CH₂CH₃)).

  • Chiral HPLC :

    • Column: Chiralpak IC (4.6 × 250 mm)

    • Mobile Phase: Hexane:IPA = 90:10

    • Retention Time: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the butan-2-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Catalysts: Aluminum chloride (AlCl₃) for Friedel-Crafts reactions

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and dimethyl sulfoxide (DMSO)

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted isoquinoline derivatives

Scientific Research Applications

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-N-Methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide ((R)-PK11195)

  • Structural Differences : The target compound replaces the (1-methylpropyl) and methyl groups of (R)-PK11195 with a single (2S)-butan-2-yl substituent .
  • TSPO Binding: (R)-PK11195 is a first-generation TSPO ligand with moderate affinity (Ki ~ 3–10 nM in rat tissues) but suffers from high nonspecific binding, particularly in the brain . highlights its use in competitive binding assays for evaluating novel TSPO ligands.
  • Applications: (R)-PK11195 is widely used in PET imaging (e.g., [11C]PK11195) to assess neuroinflammation in schizophrenia and neurodegenerative diseases . However, its limitations include low signal-to-noise ratios and poor pharmacokinetics .

N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide

  • Stereochemical Contrast : This enantiomer (2R configuration) shares the same molecular formula (C21H21ClN2O, MW 352.857) but differs in stereochemistry at the butan-2-yl group .
  • For example, (R)-PK11195 shows higher TSPO affinity than its (S)-enantiomer .

DPA-713 and DPA-714

  • Structural Divergence: These pyrazolopyrimidine acetamides lack the isoquinoline core but retain TSPO-binding motifs .
  • Performance: DPA-714 demonstrates superior specificity and lower nonspecific binding compared to (R)-PK11195 in rat models of neuroinflammation .

SSR180575

  • Binding Assays : SSR180575 was evaluated using [3H]PK11195 in competitive assays, underscoring the latter’s role as a reference ligand .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Molecular Weight Substituents TSPO Affinity (Ki) Applications Limitations References
N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide Not provided (2S)-butan-2-yl, 2-chlorophenyl Not reported Potential TSPO imaging/therapy Data scarcity
(R)-PK11195 352.85 (1-methylpropyl), methyl ~3–10 nM (rat tissues) Neuroinflammation PET imaging High nonspecific binding
DPA-714 388.44 Diethyl, pyrazolopyrimidine ~0.3 nM (rat brain) Improved TSPO imaging Requires 18F labeling

Research Findings and Implications

  • Neuroinflammation Imaging: (R)-PK11195’s limitations in signal specificity have driven the development of second-generation ligands like DPA-714, which exhibit enhanced pharmacokinetics .
  • Cancer Research: TSPO ligands are explored in glioma imaging. notes that (R)-PK11195’s poor brain penetration limits utility, whereas DPA-714 shows promise .
  • Stereochemical Impact : and highlight the critical role of stereochemistry in TSPO binding, suggesting that the (2S) configuration may confer distinct pharmacological properties.

Biological Activity

Overview

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide, also known as PK 11195, is a compound primarily studied for its interaction with peripheral benzodiazepine receptors (PBRs). These receptors play significant roles in various biological processes, including inflammation, neurodegeneration, and the modulation of mitochondrial function. This article explores the biological activity of this compound through various studies and findings.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H19ClN2O
Molecular Weight348.83 g/mol
InChIInChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24)/t13-/m0/s1

This compound binds selectively to PBRs located in the outer mitochondrial membrane. This binding modulates several cellular processes:

  • Regulation of Mitochondrial Function : By interacting with PBRs, the compound influences mitochondrial bioenergetics and apoptosis pathways.
  • Production of Reactive Oxygen Species (ROS) : The compound's action on PBRs can lead to alterations in ROS production, which is critical in various physiological and pathological conditions.
  • Neuroprotective Effects : Studies suggest potential neuroprotective roles in models of neurodegenerative diseases due to its ability to modulate inflammatory responses and mitochondrial dysfunction.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Neuroprotection : Research indicates that this compound can protect neuronal cells from oxidative stress-induced apoptosis. For instance, in a study involving primary neuronal cultures exposed to oxidative stress, treatment with PK 11195 significantly reduced cell death and ROS levels.
    • Reference :
  • Anti-inflammatory Properties : The compound has been shown to inhibit the production of pro-inflammatory cytokines in microglial cells, suggesting a role in modulating neuroinflammation.
    • Reference :

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in animal models:

  • Animal Models of Alzheimer's Disease : PK 11195 administration resulted in improved cognitive function and reduced amyloid plaque formation in transgenic mice models.
    • Case Study : A study published in Neurobiology of Aging showed that chronic treatment with PK 11195 led to significant reductions in behavioral deficits associated with Alzheimer's pathology.
    • Reference :

Clinical Implications

The therapeutic potential of this compound extends beyond neurological disorders. Its role in modulating inflammation suggests possible applications in various conditions characterized by excessive inflammatory responses, such as:

  • Chronic Pain Disorders
  • Autoimmune Diseases
  • Cardiovascular Diseases

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Amide CouplingHATU, DIPEA, DMF, 0°C to RT75–85
Chiral ResolutionChiralpak IA column, hexane/EtOH (90:10)>99% ee

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the isoquinoline scaffold, 2-chlorophenyl group, and stereochemistry of the (2S)-butan-2-yl substituent .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ = 353.15 for C21_{21}H21_{21}ClN2_2O) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing interactions .

Advanced: How can computational tools predict the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

  • ADME Modeling : Use software like SwissADME or ADMETLab to predict absorption (e.g., logP ≈ 3.2) and metabolic stability (CYP450 interactions) .
  • Molecular Dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) to assess distribution .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify reactive sites for metabolite prediction .

Q. Table 2: Predicted PK Parameters

ParameterValue (Predicted)Tool UsedReference
LogP3.2SwissADME
CYP3A4 InhibitionModerateADMETLab

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Validate experimental conditions (e.g., cell lines, incubation times) using reference compounds .
  • Meta-Analysis : Compare IC50_{50} values across studies while accounting for variables like solvent (DMSO vs. aqueous buffer) .
  • Orthogonal Assays : Confirm activity via independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols during weighing .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design derivatives to improve target selectivity?

Methodological Answer:

  • SAR Studies : Modify the 2-chlorophenyl group (e.g., replace Cl with F or CF3_3) to assess steric/electronic effects .
  • Scaffold Hopping : Replace the isoquinoline core with quinoline or benzothiophene to evaluate binding-pocket compatibility .
  • Fragment-Based Design : Use X-ray co-crystallography to guide substitutions at the carboxamide position .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Desiccant : Include silica gel packs to mitigate hydrolysis of the carboxamide group .

Advanced: How can in silico docking elucidate interactions with biological targets?

Methodological Answer:

  • Target Preparation : Use AutoDock Tools to protonate and optimize the receptor structure (e.g., kinase domains) .
  • Docking Parameters : Set grid boxes to encompass active sites (e.g., ATP-binding pockets for kinase targets) .
  • Post-Docking Analysis : Calculate binding energies (ΔG) and visualize hydrogen bonds/π-π interactions with PyMOL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.